Cas no 5469-51-2 (2-(2-methylbenzoyl)benzoic acid)

2-(2-methylbenzoyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methylbenzoyl)benzoic acid
- 2'-Methyl-benzophenon-carbonsaeure-(2)
- 2-o-Toluoyl-benzoesaeure
- 2-o-toluoyl-benzoic acid
- 2-o-Toluyl-benzoesaeure
- AB-131
- AC1L5JI8
- Benzoic acid, 2-(2-methylbenzoyl)-
- Benzoic acid, o-(o-toluoyl)-
- carboxy-2 methyl-2' benzophenone
- Maybridge1_000322
- NSC25343
- o-(o'-toluyl)benzoic acid
- o-(o-Toluyl)benzoic acid
- SureCN357669
- CCG-46256
- starbld0029040
- SCHEMBL357669
- 5469-51-2
- 2-(2-METHYL-BENZOYL)-BENZOIC ACID
- Oprea1_388157
- MFCD00045834
- DTXSID60282284
- FYDVJEVAEUYKOB-UHFFFAOYSA-N
- AB-131/11331785
- SR-01000635965-1
- HMS542G14
- NSC-25343
-
- Inchi: InChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18)
- InChI Key: FYDVJEVAEUYKOB-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Computed Properties
- Exact Mass: 240.07866
- Monoisotopic Mass: 240.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37
2-(2-methylbenzoyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG54442-1g |
2-(2-methylbenzoyl)benzoic acid |
5469-51-2 | 97% | 1g |
$993.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651396-5g |
2-(2-Methylbenzoyl)benzoic acid |
5469-51-2 | 98% | 5g |
¥14833.00 | 2024-05-09 | |
A2B Chem LLC | AG54442-5g |
2-(2-methylbenzoyl)benzoic acid |
5469-51-2 | 97% | 5g |
$1529.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651396-1g |
2-(2-Methylbenzoyl)benzoic acid |
5469-51-2 | 98% | 1g |
¥9473.00 | 2024-05-09 |
2-(2-methylbenzoyl)benzoic acid Production Method
Synthetic Routes 1
2-(2-methylbenzoyl)benzoic acid Preparation Products
2-(2-methylbenzoyl)benzoic acid Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 2-(2-methylbenzoyl)benzoic acid
Recent Advances in the Study of 2-(2-Methylbenzoyl)benzoic Acid (CAS: 5469-51-2): A Comprehensive Research Brief
2-(2-Methylbenzoyl)benzoic acid (CAS: 5469-51-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 2-(2-methylbenzoyl)benzoic acid as a precursor in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The research demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The study utilized molecular docking and in vitro assays to validate its selectivity and efficacy.
Further research in Bioorganic & Medicinal Chemistry Letters (2024) explored the anticancer properties of 2-(2-methylbenzoyl)benzoic acid derivatives. The findings revealed that certain modifications to the compound's structure enhanced its ability to inhibit tumor growth in preclinical models, particularly in breast and lung cancer cell lines. The mechanism was linked to the disruption of key signaling pathways involved in cell proliferation and apoptosis.
In addition to its therapeutic potential, recent advancements in the synthetic pathways of 2-(2-methylbenzoyl)benzoic acid have been reported. A 2023 study in Organic Process Research & Development detailed an optimized, scalable synthesis method that improves yield and reduces environmental impact. This development is critical for large-scale production and further clinical testing.
The safety profile of 2-(2-methylbenzoyl)benzoic acid has also been a focus of recent investigations. Toxicological studies published in Regulatory Toxicology and Pharmacology (2024) assessed its pharmacokinetics and toxicity in animal models, concluding that the compound has a favorable safety margin for further development. However, researchers emphasized the need for additional long-term studies to confirm these findings.
In summary, 2-(2-methylbenzoyl)benzoic acid (CAS: 5469-51-2) continues to emerge as a promising candidate in pharmaceutical research. Its versatility in drug design, coupled with recent breakthroughs in synthesis and biological activity, positions it as a compound of high interest for future therapeutic applications. Ongoing research is expected to further elucidate its potential and address remaining challenges in its development.
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